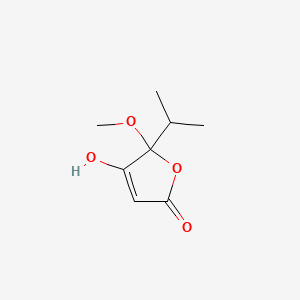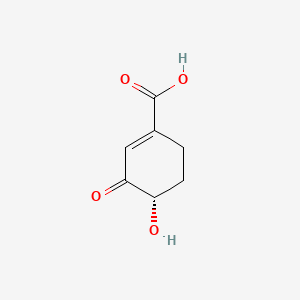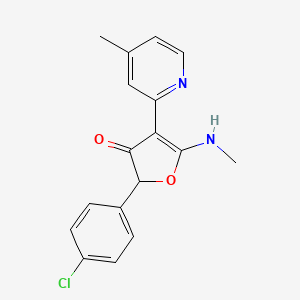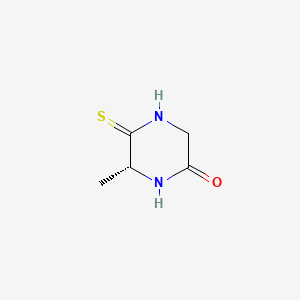
CYCLOTRIPHOSPHAZENE-PMMH-6 DENDRIMER GENERATION 1.0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, is a dendritic molecule with a cyclotriphosphazene core. This compound is characterized by its six surface dichlorophosphinothioyl groups, which contribute to its unique chemical properties. The molecular formula of Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, is N3P3(OC6H4CHNN(CH3)P(S)Cl2)6, and it has a molecular weight of 1827.58 g/mol .
Preparation Methods
The synthesis of Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, involves multiple steps. The core cyclotriphosphazene is first functionalized with phenoxymethyl groups. These groups are then further modified with methylhydrazono groups to form the final dendrimer structure. The reaction conditions typically involve the use of solvents such as ethanol and require precise control of temperature and pH to ensure the stability of the dendrimer .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, can undergo various chemical reactions, including:
Oxidation: The dichlorophosphinothioyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichlorophosphinothioyl groups to phosphines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex dendritic structures and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug delivery systems and as a scaffold for biomolecule immobilization.
Medicine: Its potential as a drug delivery vehicle is being explored due to its ability to encapsulate therapeutic agents and release them in a controlled manner.
Mechanism of Action
The mechanism of action of Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, is primarily based on its ability to form stable complexes with other molecules. The dichlorophosphinothioyl groups on the surface of the dendrimer can interact with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, is unique due to its specific surface functional groups and core structure. Similar compounds include other generations of cyclotriphosphazene dendrimers and dendrimers with different core structures, such as poly(amidoamine) (PAMAM) dendrimers and poly(propylene imine) (PPI) dendrimers. Compared to these compounds, Cyclotriphosphazene-PMMH-6 dendrimer, generation 1.0, offers higher stability, solubility, and a unique set of chemical reactivity due to its dichlorophosphinothioyl groups .
Properties
CAS No. |
189939-11-5 |
|---|---|
Molecular Formula |
C48H48Cl12N15O6P9S6 |
Molecular Weight |
1827.535 |
IUPAC Name |
N-dichlorophosphinothioyl-N-[[4-[[2,4,4,6,6-pentakis[4-[[dichlorophosphinothioyl(methyl)hydrazinylidene]methyl]phenoxy]-1,3,5-triaza-2$l^{5} |
InChI |
InChI=1S/C48H48Cl12N15O6P9S6/c1-70(82(49,50)91)61-31-37-7-19-43(20-8-37)76-88(77-44-21-9-38(10-22-44)32-62-71(2)83(51,52)92)67-89(78-45-23-11-39(12-24-45)33-63-72(3)84(53,54)93,79-46-25-13-40(14-26-46)34-64-73(4)85(55,56)94)69-90(68-88,80-47-27-15-41(16-28-47)35-65-74(5)86(57,58)95)81-48-29-17-42(18-30-48)36-66-75(6)87(59,60)96/h7-36H,1-6H3 |
InChI Key |
KVLLQDNCKXBRMG-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)C=NN(C)P(=S)(Cl)Cl)OC4=CC=C(C=C4)C=NN(C)P(=S)(Cl)Cl)(OC5=CC=C(C=C5)C=NN(C)P(=S)(Cl)Cl)OC6=CC=C(C=C6)C=NN(C)P(=S)(Cl)Cl)OC7=CC=C(C=C7)C=NN(C)P(=S)(Cl)Cl)P(=S)(Cl)Cl |
Synonyms |
CYCLOTRIPHOSPHAZENE-PMMH-6 DENDRIMER GENERATION 1.0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)
![2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene](/img/structure/B575751.png)
![tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B575752.png)




